Tert-butyl 3-propoxypyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-propoxypyrrolidine-1-carboxylate is an organic compound with the molecular formula C12H23NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-propoxypyrrolidine-1-carboxylate typically involves the reaction of 3-propoxypyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-propoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Tert-butyl 3-propoxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development and pharmaceutical formulations.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-propoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-hydroxypyrrolidine-1-carboxylate
- Tert-butyl 3-bromopyrrolidine-1-carboxylate
- Tert-butyl 3-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 3-propoxypyrrolidine-1-carboxylate is unique due to its propoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.
Biological Activity
Tert-butyl 3-propoxypyrrolidine-1-carboxylate (TBPP) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, research findings, and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 229.32 g/mol
- CAS Number : 1175835-99-0
TBPP is believed to interact with various biological targets, influencing pathways related to neurotransmission and metabolic processes. Its structural features, particularly the tert-butyl group, enhance its lipophilicity, which may facilitate membrane permeability and receptor binding.
Biological Activities
- Neuroprotective Effects : Research indicates that TBPP exhibits neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. In vitro studies have shown that TBPP can protect against glutamate-induced toxicity in neuronal cultures, suggesting potential applications in neurodegenerative diseases.
- Antimicrobial Activity : Preliminary investigations reveal that TBPP possesses antimicrobial properties against several bacterial strains. The compound demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.
- Anti-inflammatory Properties : TBPP has been evaluated for its anti-inflammatory effects. In animal models, the compound reduced the production of pro-inflammatory cytokines and inhibited inflammatory pathways, suggesting its potential as a therapeutic agent for inflammatory diseases.
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study investigated the effects of TBPP on neuronal cell lines exposed to amyloid-beta peptides, which are implicated in Alzheimer's disease. TBPP treatment resulted in a significant decrease in cell death and improved cell viability compared to untreated controls. These findings suggest that TBPP may offer protective effects against neurodegeneration associated with Alzheimer's disease.
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, TBPP was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.
Research Findings
Recent studies have focused on optimizing the synthesis of TBPP to enhance its biological activity. Modifications to the propoxy group have been explored to improve receptor affinity and selectivity. Additionally, structure-activity relationship (SAR) studies are ongoing to identify more potent analogs with reduced toxicity profiles.
Properties
IUPAC Name |
tert-butyl 3-propoxypyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-5-8-15-10-6-7-13(9-10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTQYKULVIZWAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.